N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives. These compounds have shown promising pharmacological properties, including anti-cancer and anti-microbial activities . The structure of this compound consists of a furan ring attached to a carboxamide group, which is further linked to a phenoxyphenyl group through a carbamothioyl linkage .
Mechanism of Action
Target of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s known that furan-containing compounds have diverse modes of action depending on their specific chemical structure and the disease area they are employed in .
Biochemical Pathways
Furan-containing compounds are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide and its derivatives have shown significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines . They also exhibited significant anti-microbial activity .
Preparation Methods
The synthesis of N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The synthetic route includes the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 4-phenoxyaniline in the presence of a base such as triethylamine to yield the desired compound . The reaction conditions are usually mild, and the compounds are obtained in moderate to excellent yields (56–85%) .
Chemical Reactions Analysis
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Scientific Research Applications
Comparison with Similar Compounds
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds such as:
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound also exhibits significant antimicrobial activity and forms stable metal complexes.
N-(4-bromophenyl)furan-2-carboxamide: This compound has shown potent anti-bacterial activities against drug-resistant bacterial strains.
N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-furamide: This compound has demonstrated anti-fungal activities and is used in various pharmaceutical applications.
This compound stands out due to its broad-spectrum anti-cancer and anti-microbial activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(16-7-4-12-22-16)20-18(24)19-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGVEVJFNHZSOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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